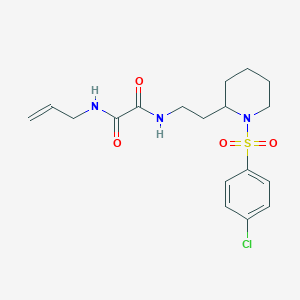

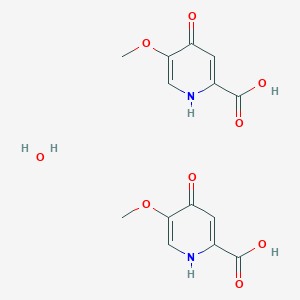

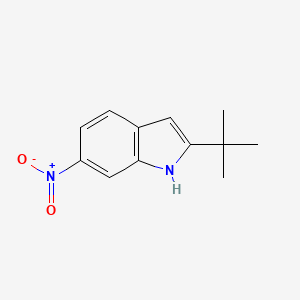

![molecular formula C18H29N5O3 B2485815 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851941-25-8](/img/structure/B2485815.png)

7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of purine derivatives like "7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione" typically involves complex organic reactions aiming to introduce specific substituents into the purine core. While specific synthesis details for this compound are not readily available, related purine synthesis strategies involve nucleophilic substitution reactions, condensation reactions, and the careful choice of protecting groups to achieve the desired functionalization of the purine ring (Šimo et al., 1998).

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their chemical reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to elucidate the structure, including the arrangement of substituents and the confirmation of the purine ring. Studies on similar compounds have highlighted the importance of intermolecular interactions, such as hydrogen bonding and stacking interactions, in influencing the crystal packing and overall molecular stability (Chen et al., 2007).

Chemical Reactions and Properties

Purine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the functional groups present. The reactivity can be significantly influenced by the electronic environment created by substituents attached to the purine ring. For instance, the presence of an ethoxyethyl group and a methylpiperidinylmethyl group could impact the nucleophilic sites on the purine ring, affecting its reactivity towards different reagents.

Physical Properties Analysis

The physical properties of "this compound," such as solubility, melting point, and crystal structure, are determined by its molecular structure. The layered crystal packing and the anisotropic distribution of interaction energies in similar compounds suggest potential applications in material science, where these properties can be exploited to design new materials with specific characteristics (Shukla et al., 2020).

Scientific Research Applications

Analgesic Activity

A study by Zygmunt et al. (2015) explored the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the queried compound. These compounds showed significant analgesic activity, with certain derivatives being more active than acetylic acid, a reference drug. This suggests potential use in pain management and anti-inflammatory applications (Zygmunt et al., 2015).

Psychotropic Activity

Chłoń-Rzepa et al. (2013) researched derivatives of purine-2,6-dione, including structures similar to the queried compound, for their affinity towards serotonin receptors. They found these compounds to exhibit antidepressant and anxiolytic properties, indicating potential in treating mood disorders (Chłoń-Rzepa et al., 2013).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) synthesized derivatives of 7,8-polymethylenehypoxanthines, which are structurally related to the compound . These derivatives were studied for antiviral and antihypertensive activities, suggesting potential use in related therapeutic areas (Nilov et al., 1995).

Antidepressant and Anxiolytic-like Activity

Zagórska et al. (2015) investigated arylpiperazinylalkyl purine-2,4-diones, which are structurally similar to the queried compound. They found these compounds to exhibit antidepressant and anxiolytic-like activities, further supporting their potential in mental health treatments (Zagórska et al., 2015).

Hypoglycemic and Hypolipidemic Activity

Kim et al. (2004) synthesized derivatives of pyridines and purines containing thiazolidinedione, closely related to the compound . These showed potential in hypoglycemic and hypolipidemic activities, indicating possible applications in diabetes and lipid disorders management (Kim et al., 2004).

Potential in Material Design

Shukla et al. (2020) conducted a detailed analysis of intermolecular interactions in a xanthine derivative, closely related to the compound . This study offers insights into potential applications in material design due to anisotropic distribution of interaction energies (Shukla et al., 2020).

Cytotoxic Activity

Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the queried compound. These compounds exhibited potent cytotoxic properties, suggesting potential in cancer treatment (Deady et al., 2003).

properties

IUPAC Name |

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O3/c1-5-26-11-10-23-14(12-22-8-6-13(2)7-9-22)19-16-15(23)17(24)21(4)18(25)20(16)3/h13H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBMGYCKUJOWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

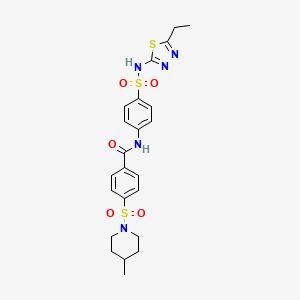

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)

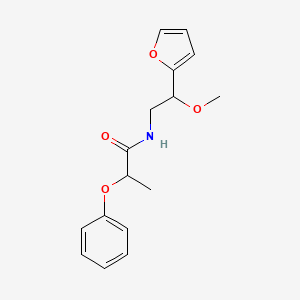

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)

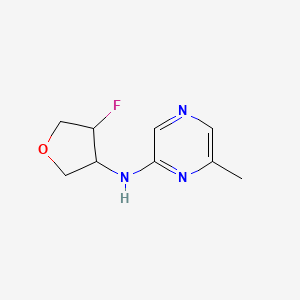

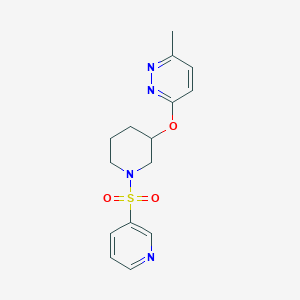

![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)

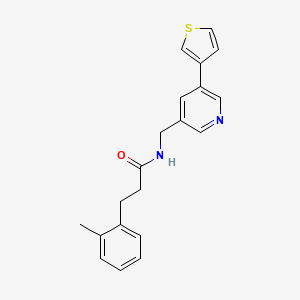

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)

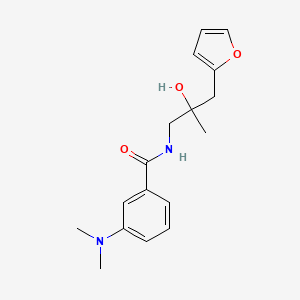

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)